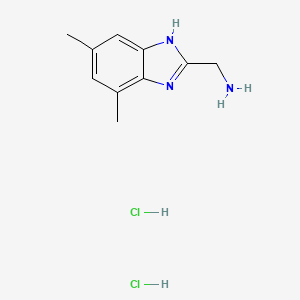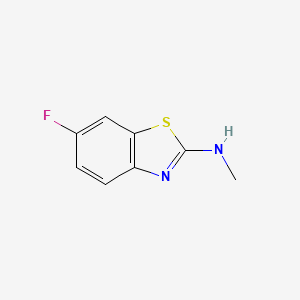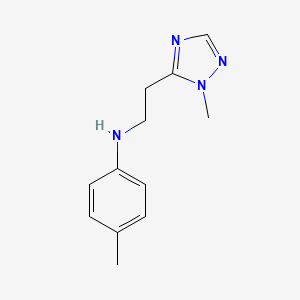
Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This serine/threonine kinase plays a crucial role in regulating various cellular processes such as cell survival, growth, and metabolism.
Preparation Methods
Chemical Reactions Analysis
Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction, utilizing boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a selective inhibitor of protein kinase B (PKB/Akt), making it valuable in studies related to cell signaling, cancer research, and metabolic disorders. Additionally, its role in various synthetic methodologies highlights its importance in organic chemistry .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate involves the inhibition of protein kinase B (PKB/Akt). This inhibition disrupts the Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. By targeting this pathway, the compound can modulate cellular processes and has potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar compounds include tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate and tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole and piperazine moieties in tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate contributes to its selective inhibition of PKB/Akt, distinguishing it from other related compounds.
Properties
Molecular Formula |
C13H20BrN3O2S |
|---|---|
Molecular Weight |
362.29 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20BrN3O2S/c1-9-10(14)20-11(15-9)16-5-7-17(8-6-16)12(18)19-13(2,3)4/h5-8H2,1-4H3 |
InChI Key |
MMOBYKZXYDXTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)








